N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N'~1~-methyl-2-nitroethene-1,1-diamine
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Overview
Description
N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N’~1~-methyl-2-nitroethene-1,1-diamine is a complex organic compound that features a furan ring, a sulfanyl group, and a nitroethene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N’~1~-methyl-2-nitroethene-1,1-diamine typically involves multi-step organic reactions. One common approach is to start with the furan-2-carbaldehyde, which undergoes a series of reactions including nucleophilic substitution and condensation reactions to introduce the sulfanyl and nitroethene groups . The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, would be essential to meet the required standards.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N’~1~-methyl-2-nitroethene-1,1-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated furans.
Scientific Research Applications
N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N’~1~-methyl-2-nitroethene-1,1-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N’~1~-methyl-2-nitroethene-1,1-diamine involves its interaction with specific molecular targets. The furan ring and nitroethene moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity . The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function . These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-1-[(3-methylphenyl)methyl]methanimine .
- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide .
- Functionalized β-lactams based on (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine .
Uniqueness
N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N’~1~-methyl-2-nitroethene-1,1-diamine is unique due to its combination of a furan ring, a sulfanyl group, and a nitroethene moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with different molecular targets sets it apart from similar compounds.
Properties
CAS No. |
80556-39-4 |
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Molecular Formula |
C10H15N3O3S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
1-N'-[2-(furan-2-ylmethylsulfanyl)ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C10H15N3O3S/c1-11-10(7-13(14)15)12-4-6-17-8-9-3-2-5-16-9/h2-3,5,7,11-12H,4,6,8H2,1H3 |
InChI Key |
DTHAEMGMYFVANK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=CO1 |
Origin of Product |
United States |
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